Butyric-d7 acid
Overview
Description
Butyric-d7 acid is a stable isotope and deuterated form of butyric acid, wherein all the alkyl protons are replaced by deuterium . It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates .
Synthesis Analysis
Butyric-d7 acid is a product of bacterial breakdown of dietary fiber in the gut . It is also synthesized by Clostridium tyrobutyricum, a hyper butyrate-producing bacterium . The main challenge for future research will be increasing butyrate tolerance of Clostridia strains and decreasing the cost of culture media materials .
Molecular Structure Analysis
Butyric-d7 acid is a straight-chain alkyl carboxylic acid . All the alkyl protons in the molecule are replaced by deuterium .
Chemical Reactions Analysis
Butyric acid is a product of the bacterial breakdown of dietary fiber in the gut . It is also produced by Clostridium tyrobutyricum, a hyper butyrate-producing bacterium . The metabolic driving mechanism for butyrate synthesis is still not profoundly studied .
Physical And Chemical Properties Analysis
Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor . It is a straight-chain saturated fatty acid .
Scientific Research Applications
- Field : Bioengineering and Biotechnology .
- Application : Butyric acid is used in the production of biofuels, specifically n-butanol .
- Method : The bacterium Clostridium tyrobutyricum is engineered to overexpress a heterologous alcohol/aldehyde dehydrogenase, which converts butyryl-CoA to n-butanol .
- Results : The engineered C. tyrobutyricum produced n-butanol at a high yield of >0.30 g/g and titer of >20 g/L in glucose fermentation .
- Field : Animal Science and Nutrition .
- Application : Butyric acid is used as a supplement in broiler chicken production .
- Method : Butyric acid is added to the diet of broiler chickens .
- Results : Supplementation with butyric acid improved the growth performance, carcass characteristics, immunity, gut histology, and serum biochemistry of broiler chickens .
- Field : Analytical Chemistry .
- Application : Butyric-d7 acid is used as an internal standard in the quantitative analysis of vegetable oils and fats .
- Method : The LC-MS technique is used for the analysis .
- Results : The use of Butyric-d7 acid as an internal standard helps in achieving accurate quantitative analysis .
Biofuel Production
Poultry Production
Quantitative Analysis
- Field : Oncology .
- Application : Butyric acid is known to induce differentiation, cell cycle arrest at the G0 phase, and apoptosis, as well as inhibit proliferation, in a variety of cancer cells .
- Method : Butyric acid is used in in vitro studies involving cancer cells .
- Results : Butyric acid has been shown to reduce tumor growth in a CaSki mouse xenograft model .
- Field : Gastroenterology .
- Application : Butyric acid has been studied for its role in gastrointestinal health, particularly in conditions like ulcerative colitis .
- Method : Butyric acid is used in in vivo studies involving mouse models of gastrointestinal diseases .
- Results : Butyric acid has been shown to reduce increases in colonic TNFa and Il6 expression and decrease colonic goblet cell depletion, tissue damage, muscle thickening, and cellular infiltration in a wild-type mouse model of TNBS-induced colitis .
- Field : Analytical Chemistry .
- Application : Butyric-d7 acid is used as an internal standard in the analysis of short-chain fatty acids (SCFAs) of renal samples of mice .
- Method : The GC-MS technique is used for the analysis .
- Results : The use of Butyric-d7 acid as an internal standard helps in achieving accurate quantitative analysis .
Cancer Research
Gastrointestinal Research
Quantitative Analysis of Renal Samples
- Field : Analytical Chemistry .
- Application : Butyric-d7 acid is used as an internal standard for the quantification of sodium butyrate by GC- or LC-MS .
- Method : The GC-MS or LC-MS technique is used for the analysis .
- Results : The use of Butyric-d7 acid as an internal standard helps in achieving accurate quantitative analysis .
- Field : Molecular Biology .
- Application : Butyric acid is an inhibitor of histone deacetylase (HDAC; IC 50 = 90 µM in a cell-free assay) .
- Method : Butyric acid is used in in vitro studies involving cancer cells .
- Results : Butyric acid induces differentiation, cell cycle arrest at the G0 phase, and apoptosis, as well as inhibits proliferation, in a variety of cancer cells .
- Field : Gastroenterology .
- Application : Butyric acid reduces increases in colonic TNFa and Il6 expression and decreases colonic goblet cell depletion, tissue damage, muscle thickening, and cellular infiltration in a wild-type mouse model of TNBS-induced colitis .
- Method : Butyric acid is used in in vivo studies involving mouse models of gastrointestinal diseases .
- Results : Butyric acid has been shown to reduce tumor growth in a CaSki mouse xenograft model .
Mass Spectrometry
Histone Deacetylase Inhibition
Gastric Disease Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3,4,4,4-heptadeuteriobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-NCKGIQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480870 | |
Record name | Butyric-d7 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyric-d7 acid | |
CAS RN |
73607-83-7 | |
Record name | Butyric-d7 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73607-83-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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